2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-methylbenzyl)acetamide
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Overview
Description
2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-methylbenzyl)acetamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a benzylthio group, a dihydropyrimidinone core, and a 4-methylbenzylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-methylbenzyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydropyrimidinone Core: This step involves the condensation of benzylthiourea with ethyl acetoacetate under acidic conditions to form the dihydropyrimidinone core.
Introduction of the Benzylthio Group: The benzylthio group is introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Acylation: The final step involves the acylation of the dihydropyrimidinone core with 4-methylbenzyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-methylbenzyl)acetamide undergoes various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The dihydropyrimidinone core can be reduced to form tetrahydropyrimidinone derivatives.
Substitution: The benzylthio group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydropyrimidinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-methylbenzyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-methylbenzyl)acetamide involves its interaction with specific molecular targets and pathways. The benzylthio group and the dihydropyrimidinone core play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(benzyl)acetamide: Similar structure but lacks the 4-methyl group.
2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-chlorobenzyl)acetamide: Similar structure but has a 4-chloro group instead of a 4-methyl group.
Uniqueness
The presence of the 4-methylbenzyl group in 2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-methylbenzyl)acetamide imparts unique chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, solubility, and biological activity, making it a compound of interest for further research and development.
Properties
IUPAC Name |
2-(2-benzylsulfanyl-6-oxo-1H-pyrimidin-4-yl)-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-15-7-9-16(10-8-15)13-22-19(25)11-18-12-20(26)24-21(23-18)27-14-17-5-3-2-4-6-17/h2-10,12H,11,13-14H2,1H3,(H,22,25)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQWTNPQLCKMHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CC2=CC(=O)NC(=N2)SCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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